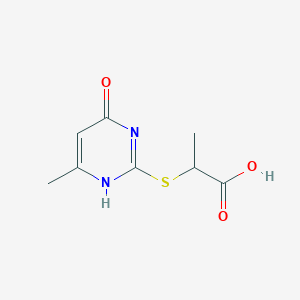

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

Vue d'ensemble

Description

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is a chemical compound with a complex structure that includes a pyrimidine ring, a sulfur atom, and a propionic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-thiouracil with methyl acrylate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C7H9N3O2S

- Molecular Weight : 199.23 g/mol

- CAS Number : [Not provided in the search results]

The structure features a pyrimidine ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. The specific compound discussed has shown effectiveness against various bacterial strains. A study conducted on similar pyrimidine derivatives demonstrated that modifications to the structure can enhance antimicrobial efficacy, suggesting that 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid could be optimized for better performance against pathogens .

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. For instance, a case study involving similar compounds revealed significant cytotoxic effects against breast and lung cancer cells, indicating a potential pathway for developing new anticancer agents .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of pyrimidine derivatives found that compounds with similar structures to this compound exhibited substantial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead structures for developing new antibiotics.

Case Study 2: Anticancer Research

In another research effort, a series of pyrimidine-based compounds were tested for their anticancer activity. Results indicated that certain modifications led to increased potency against human breast cancer cells (MCF-7). The findings suggest that further exploration of the specific compound could yield promising therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Thiouracil: A precursor in the synthesis of 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid.

6-Methyluracil: Similar structure but lacks the sulfur atom.

Propionic Acid Derivatives: Compounds with similar carboxylic acid moieties.

Uniqueness

This compound is unique due to the presence of both a pyrimidine ring and a sulfur atom, which confer distinct chemical reactivity and biological activity. This combination of features makes it a valuable compound for various applications in research and industry.

Activité Biologique

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 240.28 g/mol

- Structure : The compound features a pyrimidine ring with a sulfanyl group and a propionic acid moiety, which may influence its biological activity.

Biological Activity Overview

The biological activities of this compound encompass various pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The presence of the propionic acid group in this compound may enhance its ability to modulate inflammatory pathways by affecting cytokine release and prostaglandin synthesis .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies suggest that it demonstrates activity against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve the inhibition of cell wall synthesis, leading to bacterial cell death .

Case Studies and Research Findings

- Case Study on Anti-inflammatory Effects :

-

Antimicrobial Studies :

- In a comparative study assessing various pyrimidine derivatives, this compound exhibited notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at lower concentrations than many standard antibiotics .

- Cytotoxicity Evaluation :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX enzymes, reducing the production of pro-inflammatory mediators.

- Modulation of Cytokine Release : The compound may influence cytokine levels such as TNF-alpha and IL-6, which are critical in the inflammatory response .

Comparative Analysis Table

| Activity Type | Related Compounds | Efficacy Level |

|---|---|---|

| Anti-inflammatory | Pyrimidine derivatives | Significant reduction in edema |

| Antimicrobial | Gram-positive and gram-negative bacteria | Effective at low MIC levels |

| Cytotoxicity | Human PBMC cultures | Low toxicity observed at high doses |

Propriétés

IUPAC Name |

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-4-3-6(11)10-8(9-4)14-5(2)7(12)13/h3,5H,1-2H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHMCYLUZMJEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378262 | |

| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347341-65-5 | |

| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.